molecular formula C8H8O4 B2483910 3-(5-Formylfuran-2-yl)propanoic acid CAS No. 2219407-50-6

3-(5-Formylfuran-2-yl)propanoic acid

Cat. No.: B2483910
CAS No.: 2219407-50-6
M. Wt: 168.148
InChI Key: RBPJRTFXWCUZOB-UHFFFAOYSA-N
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Description

3-(5-Formylfuran-2-yl)propanoic acid is a furan-derived carboxylic acid characterized by a propanoic acid chain attached to the 2-position of a furan ring and a formyl (-CHO) substituent at the 5-position. The molecular formula is C₈H₇O₄, with a molecular weight of 167.14 g/mol.

Properties

IUPAC Name

3-(5-formylfuran-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPJRTFXWCUZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylfuran-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with furan, which is then functionalized to introduce the formyl group at the 5-position.

    Formylation: The formylation can be achieved using Vilsmeier-Haack reaction conditions, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Chain Extension:

Industrial Production Methods

Industrial production of 3-(5-Formylfuran-2-yl)propanoic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products Formed

    Oxidation: 3-(5-Carboxyfuran-2-yl)propanoic acid.

    Reduction: 3-(5-Hydroxymethylfuran-2-yl)propanoic acid.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formylfuran-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Formylfuran-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

The biological and chemical properties of furan-propanoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent on Furan Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-(5-Formylfuran-2-yl)propanoic acid 5-Formyl (-CHO) C₈H₇O₄ 167.14 Reactive aldehyde; potential intermediate for further functionalization
3-(5-Methylfuran-2-yl)propanoic acid 5-Methyl (-CH₃) C₈H₁₀O₃ 154.16 Antimicrobial activity ; used in research (CAS 1456-08-2)
3-(5-Hydroxymethylfuran-2-yl)propanoic acid 5-Hydroxymethyl (-CH₂OH) C₈H₁₀O₄ 170.16 Intermediate in organic synthesis; polar due to -OH group
3-(5-Bromo-2-fluorophenyl)propanoic acid Bromo-fluorophenyl C₉H₈BrFO₂ 259.06 Halogenated analog; no bioactivity data provided
3-(5-(2-Carboxyethenyl)furan-2-yl)propanoic acid Ethenyl-carboxy C₁₀H₁₀O₅ 210.18 Conjugated double bond; potential for polymerization
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The formyl group (-CHO) is electron-withdrawing, increasing the acidity of the propanoic acid group compared to electron-donating substituents like -CH₃ or -CH₂OH. This affects solubility and reactivity in nucleophilic reactions .
  • Bioactivity: Methyl and hydroxymethyl derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli , while halogenated phenyl analogs (e.g., 3-(5-Bromo-2-fluorophenyl)propanoic acid) lack reported bioactivity in the evidence .

Physical and Spectral Properties

  • Melting Points : Hydroxymethyl and methoxymethyl derivatives have reported melting points of 120–125°C and 95–98°C, respectively .
  • NMR Data: 3-(5-Methylfuran-2-yl)propanoic acid: ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.65 (t, 2H, CH₂), 3.00 (t, 2H, CH₂), 6.25 (d, 1H, furan-H), 7.20 (d, 1H, furan-H) . Formyl-substituted analogs likely show distinct aldehyde proton signals near δ 9.8–10.2 ppm.

Biological Activity

3-(5-Formylfuran-2-yl)propanoic acid, an organic compound with the molecular formula C₈H₈O₃, features a furan ring with a formyl group and a propanoic acid moiety. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound is notable for its dual functional groups, enhancing its reactivity and potential therapeutic effects.

Antioxidant Properties

Preliminary studies suggest that 3-(5-formylfuran-2-yl)propanoic acid exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the furan ring may enhance its electron-donating ability, contributing to its antioxidant capacity.

Anti-inflammatory Effects

Research indicates that compounds with furan structures can exhibit anti-inflammatory effects. For instance, derivatives of furan have been shown to inhibit the release of pro-inflammatory cytokines such as IL-1 and TNF-alpha. This suggests that 3-(5-formylfuran-2-yl)propanoic acid could potentially modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Neuroprotective Potential

The neuroprotective potential of furan derivatives has been documented in various studies. Compounds similar to 3-(5-formylfuran-2-yl)propanoic acid have been found to protect neuronal cells from apoptosis and reduce cognitive deficits in animal models of neurodegenerative diseases. This activity may be attributed to their ability to inhibit beta-pleated sheet formation associated with amyloid plaques .

The biological activity of 3-(5-formylfuran-2-yl)propanoic acid is likely mediated through several mechanisms:

  • Receptor Binding: The compound may interact with various receptors, influencing signaling pathways involved in inflammation and oxidative stress.
  • Enzyme Inhibition: It could inhibit enzymes responsible for the production of reactive oxygen species (ROS), thereby exerting antioxidant effects.
  • Modulation of Cytokine Release: Similar compounds have been shown to modulate cytokine release, impacting inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(5-Methylfuran-2-yl)propanoic acidMethyl group instead of formylPotentially different anti-inflammatory properties
3-(5-Hydroxymethylfurfuryl)propanoic acidHydroxymethyl group at the 5-positionIncreased solubility may enhance biological activity
(5-Formylfuran-2-yl)boronic AcidBoron-containing compoundUseful in organic synthesis; potential biological activity not well-studied

This table illustrates the diversity within compounds related to 3-(5-formylfuran-2-yl)propanoic acid, highlighting how structural variations can influence biological activity.

Case Studies and Research Findings

  • Neuroprotection in Animal Models: A study demonstrated that compounds similar to 3-(5-formylfuran-2-yl)propanoic acid reduced cognitive deficits in mice models induced by amyloid-beta peptides .
  • Antioxidant Activity Assessment: In vitro assays showed that furan derivatives exhibited significant scavenging activity against free radicals, suggesting potential application in oxidative stress-related conditions.
  • Inflammation Modulation: Research indicated that certain furan derivatives could inhibit IL-6 release in macrophages, pointing towards a mechanism for reducing inflammation .

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